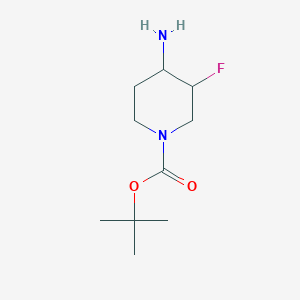

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRYPCAUVKVMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934536-10-4, 577691-56-6, 907544-16-5 | |

| Record name | 1-Boc-3-fluoro-4-aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl 3,4-cis-4-amino-3-fluoropiperidine-1-carboxylate racemate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. This fluorinated piperidine derivative is a key building block in medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors. This document outlines detailed experimental protocols for its synthesis and characterization, presents its physicochemical properties in a structured format, and discusses its relevance in drug discovery with a focus on its potential mechanism of action.

Chemical and Physical Properties

This compound is a chiral molecule, with the (3S,4R) and (3R,4S) stereoisomers being of particular interest in pharmaceutical research. The introduction of a fluorine atom can significantly influence the physicochemical properties of the piperidine ring, such as basicity (pKa), which can in turn affect its biological activity and pharmacokinetic profile.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [2][3][4] |

| Molecular Weight | 218.27 g/mol | [2][3][4] |

| CAS Number | 907544-20-1 ((3S,4R) isomer) | [2][3][4][5][6][7] |

| 907544-17-6 ((3R,4S) isomer) | [8][9] | |

| Boiling Point | 285.6 ± 40.0 °C (Predicted) | [5][6] |

| Appearance | White to off-white powder | [7] |

| Purity | ≥95% - 97% | [6][10] |

Synthesis and Characterization

The synthesis of this compound, particularly its stereoisomers, is a multi-step process. A representative synthetic route for the (3S,4R) isomer is detailed below.

Synthesis of (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

A common method for the synthesis of (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate involves the debenzylation of a protected precursor.[8]

Experimental Protocol:

-

Materials:

-

tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

-

Ammonium formate

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH)

-

Diatomaceous earth (Celite)

-

-

Procedure:

-

To a solution of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq) in methanol, add ammonium formate (10 eq) and 10% Pd/C (0.28 w/w).

-

Heat the reaction mixture to 50 °C for 1 hour.[8]

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

-

DOT Script for Synthesis Workflow:

Caption: Synthetic pathway for the preparation of the target compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Experimental Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis:

-

¹H NMR: The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.4-1.5 ppm), and multiplets for the piperidine ring protons.[8]

-

¹³C NMR: The spectrum should display resonances corresponding to the carbons of the tert-butyl group, the piperidine ring, and the carbonyl group of the Boc protecting group.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling constants providing information about the fluorine's environment.

-

Table 2: Representative ¹H NMR Data for (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate in CDCl₃ [8]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.40 | s | 9H | C(CH₃)₃ |

| 1.88 | m | 2H | Piperidine CH₂ |

| 3.01 | m | 2H | Piperidine CH₂ |

| 3.55 | m | 2H | Piperidine CH₂ |

| 3.77 | m | 1H | Piperidine CH |

| 4.66 | d | 1H | Piperidine CH-F |

Biological Activity and Drug Discovery

Fluorinated piperidines are recognized as privileged scaffolds in drug discovery. The introduction of fluorine can enhance metabolic stability and modulate the basicity of the piperidine nitrogen, which can lead to improved target engagement and reduced off-target effects, such as hERG channel inhibition.[1]

Role as a Janus Kinase (JAK) Inhibitor Building Block

Substituted piperidines, including fluorinated derivatives, are key components of many inhibitors of Janus kinases (JAKs). The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which regulates immune responses, inflammation, and hematopoiesis.[11][12] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[11] Therefore, inhibitors of JAKs are of significant therapeutic interest.

The this compound scaffold can be incorporated into larger molecules designed to target the ATP-binding site of JAKs. The amino group provides a point for further chemical modification to optimize binding affinity and selectivity.

DOT Script for a Generalized JAK-STAT Signaling Pathway:

Caption: Inhibition of the JAK-STAT pathway by a potential inhibitor.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place.

-

In case of exposure:

-

Skin contact: Wash off with soap and plenty of water.

-

Eye contact: Flush eyes with water as a precaution.

-

Ingestion: If swallowed, rinse mouth with water. Consult a physician.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its unique stereochemistry and the presence of a fluorine atom make it an attractive scaffold for the development of novel drug candidates, particularly in the area of JAK inhibition. This guide provides essential information for researchers and drug development professionals working with this compound, from its fundamental properties to its potential role in targeted therapies.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. benchchem.com [benchchem.com]

- 3. (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | 907544-20-1 | Benchchem [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. parchem.com [parchem.com]

- 10. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]

- 11. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]

- 12. preprints.org [preprints.org]

(3S,4R)-1-Boc-3-fluoropiperidin-4-amine: A Comprehensive Guide to Structure Elucidation

For Immediate Release

This technical guide provides a detailed overview of the structural elucidation of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction

(3S,4R)-1-Boc-3-fluoropiperidin-4-amine, with the IUPAC name tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, is a chiral, fluorinated piperidine derivative. The presence of the fluorine atom and the chiral centers at the 3 and 4 positions of the piperidine ring make it a highly sought-after scaffold for the synthesis of novel therapeutic agents. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for controlled and selective chemical transformations. Accurate structural elucidation is paramount to understanding its reactivity and ensuring the stereochemical integrity of downstream compounds.

Chemical Structure and Properties

The fundamental characteristics of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine are summarized in the table below.

| Property | Value |

| IUPAC Name | tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate |

| Molecular Formula | C₁₀H₁₉FN₂O₂ |

| Molecular Weight | 218.27 g/mol |

| CAS Number | 907544-20-1 |

| Appearance | White to off-white solid |

| Stereochemistry | (3S, 4R) |

Spectroscopic Data for Structure Elucidation

The definitive structure of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For (3S,4R)-1-Boc-3-fluoropiperidin-4-amine, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.66 | d | 1H | H-3 |

| 3.77 | m | 1H | H-4 |

| 3.55 | m | 2H | H-2eq, H-6eq |

| 3.01 | m | 2H | H-2ax, H-6ax |

| 1.88 | m | 2H | H-5 |

| 1.40 | s | 9H | Boc (3 x CH₃) |

Note: The assignments are based on typical chemical shifts for similar structures and require 2D NMR experiments for definitive confirmation.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 154-156 | Boc (C=O) |

| 90-95 (d, ¹JCF) | C-3 |

| 79-81 | Boc (C(CH₃)₃) |

| 48-52 (d, ²JCF) | C-4 |

| 40-45 | C-2, C-6 |

| 30-35 (d, ³JCF) | C-5 |

| 28-29 | Boc (CH₃) |

Note: These are predicted chemical shifts. Experimental verification is necessary.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity |

| -180 to -200 | m |

Note: The chemical shift of fluorine is highly dependent on the solvent and referencing standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretch (amine) |

| 2850-2980 | Strong | C-H stretch (aliphatic) |

| 1680-1700 | Strong | C=O stretch (Boc carbamate) |

| 1365-1390 | Medium | C-H bend (t-butyl) |

| 1240-1260 | Strong | C-N stretch (carbamate) |

| 1000-1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (3S,4R)-1-Boc-3-fluoropiperidin-4-amine, electrospray ionization (ESI) is a suitable technique.

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 219.15 | [M+H]⁺ (Calculated: 219.1458) |

| 163.11 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 119.09 | [M - Boc + H]⁺ |

Experimental Protocols

Synthesis of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine

A representative synthesis involves the debenzylation of a protected precursor.[1]

Reaction:

tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate is dissolved in methanol. Ammonium formate and 10% Palladium on activated carbon (Pd/C) are added to the solution. The reaction mixture is heated to 50°C for 1 hour. After cooling to room temperature, the mixture is filtered through diatomaceous earth and the solvent is removed under reduced pressure to yield the title compound.[1]

NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine NMR spectrum.

-

2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to definitively assign all proton and carbon signals.

FT-IR Sample Preparation and Analysis

-

Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.

-

Analysis: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation and Analysis

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Analysis: Infuse the sample solution into an electrospray ionization mass spectrometer and acquire the mass spectrum in positive ion mode.

Visualizations

Chemical Structure

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Piperidines

The strategic incorporation of fluorine into piperidine scaffolds has become a cornerstone of modern medicinal chemistry. Piperidine itself is the most common nitrogen-containing heterocycle found in FDA-approved drugs, and the unique properties of fluorine—high electronegativity, small size, and the strength of the carbon-fluorine bond—offer a powerful tool to modulate the physicochemical and pharmacological properties of these molecules.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of fluorinated piperidines, offering data-driven insights, detailed experimental protocols, and visualizations to aid in rational drug design and development.

Core Physicochemical Properties

The introduction of fluorine into the piperidine ring profoundly alters its fundamental properties, primarily basicity (pKa) and lipophilicity (logP/logD). These changes have significant downstream effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

Fluorination significantly reduces the basicity of the piperidine nitrogen. The strong electron-withdrawing inductive effect of the fluorine atom decreases the electron density on the nitrogen, making it less likely to accept a proton. This reduction in pKa is highly dependent on the position and number of fluorine substituents.[3][4] Lowering the basicity can be advantageous in drug design, as it may reduce the affinity for the hERG channel, thereby lowering the risk of cardiac toxicity.[3][5]

The modulation of basicity by fluorine is essentially additive and diminishes with increasing topological distance between the fluorine atom(s) and the nitrogen center.[6]

Table 1: Effect of Fluorination on Piperidine pKa

| Compound | Substitution Pattern | Calculated/Experimental pKa | Reference |

| Piperidine | Unsubstituted | ~11.2 | [7] |

| 3-Fluoropiperidine | Monofluoro | 9.5 | [7][8] |

| 3,3-Difluoropiperidine | gem-Difluoro | 7.0 | [7][8] |

| 4-Fluoropiperidine | Monofluoro | 10.5 | [8] |

| 4,4-Difluoropiperidine | gem-Difluoro | 9.2 | [8] |

Lipophilicity (logP & logD)

The effect of fluorination on lipophilicity is complex. While fluorine is highly electronegative, its impact on the calculated logarithm of the partition coefficient (clogP) is not straightforward.[3] Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes.[9] However, the decrease in basicity caused by nearby fluorine atoms also affects the distribution coefficient at physiological pH (logD), meaning some partially fluorinated derivatives may have similar or even higher overall lipophilicity than their non-fluorinated parents at pH 7.4.[6][10]

Table 2: Comparative Lipophilicity Data

| Compound Pair | clogP (Non-fluorinated) | clogP (Fluorinated) | Comments | Reference |

| Piperidine vs. 3,3-Difluoropiperidine | 1.1 | 0.4 | gem-Difluorination decreases lipophilicity. | [8] |

| Piperidine vs. 4,4-Difluoropiperidine | 1.1 | 0.8 | gem-Difluorination decreases lipophilicity. | [8] |

| Bicyclic Amine vs. gem-Difluoro Analog | 1.8 | 1.5 | Lipophilicity can decrease upon gem-difluorination. | [8] |

Conformational Preferences

Fluorine substitution has profound stereoelectronic effects that dictate the conformational equilibrium of the piperidine ring. Unlike larger halogens, fluorine often prefers an axial orientation, a phenomenon driven by a combination of electrostatic interactions, hyperconjugation, and solvation effects.[11][12]

-

Charge-Dipole Interactions: Favorable interactions between the partial positive charge on the protonated nitrogen and the partial negative charge of the axial fluorine can stabilize this conformation.[13]

-

Hyperconjugation: An axial C-F bond allows for stabilizing hyperconjugative interactions between the C-F σ* antibonding orbital and adjacent C-H or C-C σ bonding orbitals.[11][12]

-

Solvation: Solvent polarity plays a major role in stabilizing conformers.[11][14]

This ability to lock the piperidine into a specific, rigid conformation is a powerful tool for optimizing ligand-receptor interactions.[9][12]

Table 3: Conformational Free Energy Differences (ΔG) for 3-Substituted Piperidines

| Compound | Solvent | ΔG (kcal/mol) (Axial - Equatorial) | Preferred Conformer | Reference |

| N-TFA-3-fluoropiperidine | Chloroform | -0.4 | Axial | [11][12] |

| 3-Fluoropiperidinium HCl | Water | +1.8 | Axial | [11][12] |

| N-TFA-3,5-difluoropiperidine | Chloroform | +0.9 | Axial | [11][12] |

| 3,5-Difluoropiperidinium HCl | Water | +3.9 | Axial | [11][12] |

A positive ΔG value indicates the equatorial conformer is more stable, while a negative or small positive value can indicate a preference for the axial conformer, especially when considering the specific interactions in fluorinated systems.

Chemical Properties and Synthetic Strategies

Metabolic Stability

A primary driver for incorporating fluorine is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol) and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][11] By replacing a metabolically labile C-H bond at a "soft spot" with a C-F bond, chemists can effectively block metabolic pathways, leading to an increased drug half-life, improved bioavailability, and potentially less frequent dosing.[15][16]

Table 4: Impact of Fluorination on Metabolic Stability in Mouse Liver Microsomes (MLM)

| Compound | Key Structural Feature | MLM Half-life (t½) | Reference |

| Compound 18 | Unsubstituted Piperidine | 6 min | [16] |

| Compound 20 | 4-Fluoropiperidine Analog | > 30 min | [16] |

Synthetic Access

General and robust synthetic access to fluorinated piperidines has historically been a challenge.[1][2] A prevalent modern strategy involves the catalytic hydrogenation of readily available and inexpensive fluoropyridine precursors.[1] For instance, a rhodium-catalyzed dearomatization-hydrogenation (DAH) process allows for the one-pot, highly diastereoselective synthesis of a wide array of all-cis-(multi)fluorinated piperidines.[17] This method provides predictable control over the stereochemistry of the fluorine substituents.

Key Experimental Protocols

Protocol: Determination of pKa by Potentiometric Titration

This method determines the dissociation constant by measuring pH changes in a solution upon the addition of a titrant.[18][19]

-

Preparation of Solutions:

-

Titration:

-

Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add the standardized NaOH solution in small, precise aliquots (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

Protocol: Determination of logP by Shake-Flask Method

This is the traditional method for measuring the partition coefficient between n-octanol and water.[22][23]

-

System Preparation:

-

Partitioning:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[24]

-

Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each).[23]

-

Cap the vial and shake or rotate it vigorously for a set period (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.[24]

-

Centrifuge the vial to ensure complete phase separation.

-

-

Quantification:

-

Calculation:

-

Calculate logP (or logD) using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase])

-

Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, typically using human liver microsomes (HLM).[16][26]

-

Incubation:

-

Prepare a reaction mixture containing the test compound (e.g., 1 µM final concentration) and liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP enzymes).

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

-

Analysis:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard at each time point.

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the resulting line corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

-

References

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cris.huji.ac.il [cris.huji.ac.il]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 23. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 24. enamine.net [enamine.net]

- 25. LogP / LogD shake-flask method [protocols.io]

- 26. pharmafocusasia.com [pharmafocusasia.com]

A Technical Guide to tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-20-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document consolidates its chemical and physical properties, synthesis protocols, applications in drug discovery, and relevant safety information.

Chemical and Physical Properties

tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate is a chiral heterocyclic compound that has garnered significant interest as a scaffold in the design of novel therapeutics.[1][2] The presence of a fluorine atom on the piperidine ring can significantly influence the molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability, which are critical parameters in drug design.[3]

Table 1: Physicochemical Properties of tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate

| Property | Value | Source |

| CAS Number | 907544-20-1 | [4][5] |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [4][5] |

| Molecular Weight | 218.27 g/mol | [4][5] |

| IUPAC Name | tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | [4] |

| Synonyms | (3S,4R)-1-Boc-4-amino-3-fluoropiperidine, cis-4-Amino-1-Boc-3-fluoropiperidine | [4] |

| Appearance | Colorless to off-white solid-liquid mixture | [6] |

| Boiling Point (Predicted) | 285.6 ± 40.0 °C | [6] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 8.88 ± 0.40 | [6] |

| Storage | 2-8°C, protect from light | [6] |

Table 2: Spectroscopic Data for tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate

| Type | Data | Source |

| ¹H NMR (CDCl₃) | 1.40 (s, 9H), 1.88 (m, 2H), 3.01 (m, 2H), 3.55 (m, 2H), 3.77 (m, 1H), 4.66 (d, 1H) | [3] |

| ¹³C NMR, ¹⁹F NMR, MS, IR | Data not readily available in public literature. Commercial suppliers may provide this information upon request. | [7][8] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate typically involves the deprotection of a suitable precursor. A common method is the catalytic hydrogenation of a benzyl-protected amine.

Experimental Protocol: Synthesis via Catalytic Hydrogen Transfer

This protocol describes the debenzylation of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate using ammonium formate as a hydrogen source and palladium on carbon as the catalyst.[3]

Materials:

-

tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

-

Ammonium formate

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH)

-

Diatomaceous earth (Celite®)

Procedure:

-

In a round-bottom flask, dissolve tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq) in methanol.

-

Add ammonium formate (approximately 5-10 eq) to the solution.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the starting material).

-

Heat the reaction mixture to 50°C for 1 hour, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography if necessary.

Diagram 1: Synthesis Workflow

Caption: A schematic overview of the synthesis of the title compound.

Applications in Drug Discovery

The fluorinated piperidine scaffold is a valuable component in the design of bioactive molecules. The introduction of fluorine can modulate the pKa of the piperidine nitrogen, which can be crucial for optimizing a compound's binding affinity to its biological target and improving its pharmacokinetic profile.[3]

A significant application of this compound is in the synthesis of Janus kinase (JAK) inhibitors .[9] JAKs are a family of tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory diseases and cancers.[10]

Diagram 2: Role in JAK Inhibitor Synthesis

Caption: A generalized workflow for developing JAK inhibitors.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.

Diagram 3: The JAK/STAT Signaling Pathway

Caption: An overview of the canonical JAK/STAT signaling cascade.

Biological Activity and Experimental Protocols

While specific IC₅₀ values for direct derivatives of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate are not widely published, related fluorinated piperidine-containing compounds have shown potent inhibition of various JAK isoforms.

Table 3: Representative IC₅₀ Values for Selected JAK Inhibitors

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Source |

| Tofacitinib | 1-3 | 20-100 | <1 | >1000 | [10] |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [10] |

| Abrocitinib | ~29 | ~803 | >10000 | ~1300 | [11] |

Experimental Protocol: In Vitro JAK2 Kinase Inhibition Assay

This protocol provides a general framework for determining the in vitro inhibitory activity of a compound against the JAK2 enzyme.[12]

Materials:

-

Purified recombinant JAK2 enzyme

-

Substrate peptide (e.g., a biotinylated peptide derived from a known JAK2 substrate)

-

ATP

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well white assay plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

-

Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the JAK2 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be close to its Km value for JAK2.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and detect the amount of product (e.g., ADP) produced using a kinase detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Diagram 4: Workflow for In Vitro Kinase Assay

Caption: A step-by-step workflow for a typical in vitro kinase inhibition assay.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate is not publicly available. However, based on the data for structurally related compounds, the following general precautions should be observed.[13]

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment. Always consult the most up-to-date MSDS from the supplier before handling this chemical.

References

- 1. (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | 907544-20-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1 [chemicalbook.com]

- 7. 907544-17-6|(3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. 907544-20-1 | (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. capotchem.com [capotchem.com]

In-Depth Technical Guide: The Biological Activity of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate is a synthetic heterocyclic compound that has garnered attention in medicinal chemistry primarily as a valuable building block in the synthesis of targeted therapeutic agents. Its rigid piperidine core, substituted with a fluorine atom and an amino group, provides a unique three-dimensional structure that can be exploited for specific interactions with biological targets. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as basicity (pKa) and lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its role in the development of Janus kinase (JAK) inhibitors.

Core Biological Activity: Modulation of Janus Kinase (JAK) Activity

The primary biological relevance of this compound and its stereoisomers lies in their utility as key structural motifs in the design of Janus kinase (JAK) inhibitors.[1] The JAK family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is essential for transducing signals from a wide array of cytokines and growth factors, thereby playing a pivotal role in cellular processes such as immunity, inflammation, and hematopoiesis.

While direct quantitative data on the inhibitory activity of this compound itself is not extensively available in the public domain, its enantiomer, (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylic acid tert-butyl ester, has been noted for its effectiveness in increasing the potency of JAK inhibitors.[1] This suggests that the fluorinated piperidine scaffold is a key pharmacophore for interacting with the ATP-binding site of JAK enzymes.

Furthermore, this class of compounds has been identified as being beneficial in reducing inhibitory activity against the human ether-a-go-go-related gene (hERG) channel.[1] hERG channel inhibition is a significant concern in drug development due to its association with cardiotoxicity. The ability of the 3-fluoropiperidine moiety to potentially mitigate this off-target effect while enhancing JAK inhibitory potency makes it a highly attractive component for the design of safe and effective JAK inhibitors.

Quantitative Data

As of the latest available information, specific quantitative biological activity data (e.g., IC50, EC50, Ki) for this compound as a standalone agent is not publicly documented. Its primary role has been as a synthetic intermediate in the development of more complex molecules. The quantitative data for final drug candidates incorporating this moiety would be specific to those larger, patented compounds.

For context, below is a table illustrating the typical inhibitory concentrations of well-established JAK inhibitors against different JAK isoforms. This provides a benchmark for the level of potency often sought in the development of new chemical entities in this class.

| Kinase Target | Representative IC50 (nM) for Established JAK Inhibitors |

| JAK1 | 5 - 50 |

| JAK2 | 1 - 30 |

| JAK3 | 1 - 100 |

| TYK2 | 10 - 200 |

Note: The data in this table is representative of various known JAK inhibitors and does not represent the activity of this compound itself.

Signaling Pathway

The biological activity of compounds derived from this compound is centered on the inhibition of the JAK-STAT signaling pathway. The general mechanism of this pathway and the point of intervention by JAK inhibitors are illustrated below.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of compounds like this compound as JAK inhibitors and for evaluating their potential cardiotoxicity via hERG channel assays are provided below.

In Vitro Kinase Assay for JAK Inhibition (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK isoform.

Objective: To quantify the dose-dependent inhibition of a recombinant JAK enzyme by a test compound.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, or TYK2

-

Kinase-specific peptide substrate

-

High-purity Adenosine triphosphate (ATP)

-

Test compound dissolved in 100% DMSO

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well assay plates

-

Multichannel pipettes or automated liquid handler

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute the compound solutions in Kinase Assay Buffer to the desired final concentrations.

-

Assay Plate Preparation: Add the diluted compound solutions to the wells of the 384-well plate. Include wells with vehicle (DMSO) as a no-inhibition control and wells without enzyme as a background control.

-

Enzyme and Substrate Addition: Prepare a solution of the specific JAK enzyme and its peptide substrate in Kinase Assay Buffer. Add this mixture to all wells.

-

Reaction Initiation: Prepare a solution of ATP in Kinase Assay Buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be near the Michaelis-Menten constant (Km) for the specific JAK enzyme.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Termination and Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents from the luminescence-based assay kit according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibition control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

hERG Channel Inhibition Assay (Automated Patch Clamp)

This protocol outlines a standard method for assessing the potential of a compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

Objective: To determine the concentration-dependent inhibition of the hERG channel by a test compound.

Materials:

-

HEK293 or CHO cell line stably expressing the hERG channel

-

Automated patch-clamp system

-

Appropriate extracellular and intracellular solutions for patch-clamp recording

-

Test compound dissolved in a suitable vehicle (e.g., DMSO)

-

Positive control (e.g., a known hERG inhibitor like E-4031)

Procedure:

-

Cell Preparation: Culture the hERG-expressing cells to an appropriate confluency and harvest them for the automated patch-clamp experiment.

-

System Setup: Prepare the automated patch-clamp system with the necessary solutions and cell suspension according to the manufacturer's protocol.

-

Seal Formation and Current Recording: The system will automatically establish whole-cell patch-clamp configurations. Record baseline hERG currents using a specific voltage protocol designed to elicit the characteristic tail current.

-

Compound Application: Apply the vehicle control to establish a stable baseline. Then, perfuse the cells with increasing concentrations of the test compound.

-

Data Acquisition: Record the hERG current at each compound concentration after a steady-state effect is reached.

-

Positive Control: Apply a known hERG inhibitor as a positive control to confirm the sensitivity of the assay system.

-

Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Calculate the percent inhibition relative to the baseline current. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Conclusion

This compound is a key synthetic building block in the development of novel therapeutic agents, particularly in the area of JAK inhibition. Its unique structural and physicochemical properties, conferred by the fluorinated piperidine core, make it an attractive scaffold for designing potent and selective kinase inhibitors with potentially improved safety profiles. While direct biological activity data for the compound itself is limited, its integral role in the synthesis of potent JAK inhibitors underscores its significance in modern drug discovery. The experimental protocols provided herein offer a framework for the biological evaluation of this and similar molecules. Further research into the direct biological effects of this compound and the publication of quantitative data from structure-activity relationship studies would be highly valuable to the scientific community.

References

The Decisive Role of Fluorine in Piperidine Ring Conformation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into piperidine scaffolds has become a cornerstone of modern medicinal chemistry. The unique stereoelectronic properties of fluorine profoundly influence the conformational preferences of the piperidine ring, impacting molecular shape, pKa, and ultimately, biological activity. This technical guide provides a comprehensive overview of the principles governing the conformation of fluorinated piperidines, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts to aid in rational drug design.

Key Factors Governing Conformational Preference

The introduction of fluorine into a piperidine ring introduces a complex interplay of stereoelectronic and steric effects that dictate the energetically favorable conformation. The axial or equatorial preference of the fluorine substituent is not governed by sterics alone, but rather a combination of stabilizing and destabilizing interactions.

The conformational behavior of fluorinated piperidines is primarily influenced by:

-

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In fluorinated piperidines, key hyperconjugative interactions include the anomeric effect and the gauche effect.

-

Electrostatic Interactions: The highly polar nature of the C-F bond leads to significant dipole-dipole and charge-dipole interactions within the molecule, which can stabilize or destabilize certain conformations.

-

Solvation Effects: The polarity of the solvent can have a significant impact on the conformational equilibrium, often favoring the conformer with the larger dipole moment.

-

Steric Repulsion: Classical steric hindrance can also play a role, particularly with bulky substituents on the piperidine ring or the nitrogen atom.

Quantitative Analysis of Conformational Equilibria

The energetic preference for the axial or equatorial position of fluorine can be quantified by the difference in Gibbs free energy (ΔG) between the two conformers. A negative ΔG value indicates a preference for the equatorial conformer, while a positive value favors the axial conformer. These values are typically determined experimentally using NMR spectroscopy or calculated using computational methods like Density Functional Theory (DFT).

Below are tables summarizing the conformational free energy differences for a variety of fluorinated piperidine derivatives, illustrating the impact of substitution patterns and N-substituents.

Table 1: Conformational Free Energy Differences (ΔG in kcal/mol) for 3-Fluoropiperidine Derivatives

| Compound | N-Substituent | Solvent | ΔG (Gas Phase) | ΔG (Solvent) | Experimental Observation |

| 1 | TFA | Toluene | +0.1 | -0.4 | Axial |

| HCl | Water | +4.8 | +1.8 | Axial | |

| H | Water | 0.0 | +0.1 | Axial | |

| 2 (3,5-difluoro) | TFA | Chloroform | -1.4 | +0.9 | Axial |

| HCl | Water | +8.6 | +3.9 | Axial | |

| H | Water | -0.3 | +0.8 | Axial | |

| 3 (cis-3-fluoro-4-methyl) | TFA | Chloroform | +1.8 | +3.0 | Axial |

| HCl | Water | +6.2 | +3.6 | Axial | |

| H | Water | +2.1 | +2.2 | Axial |

Table 2: Conformational Free Energy Differences (ΔG in kcal/mol) for other Fluorinated Piperidines

| Compound | N-Substituent | Solvent | ΔG (Gas Phase) | ΔG (Solvent) | Experimental Observation |

| 4 (cis-3,4-difluoro) | TFA | Chloroform | -1.9 | -1.2 | Equatorial |

| HCl | Water | +2.9 | -0.4 | Equatorial | |

| H | Water | -1.9 | -2.0 | Equatorial | |

| 10 (4-fluoro) | TFA | Chloroform | +0.7 | +0.4 | Axial |

| HCl | Water | +3.0 | +1.0 | Equatorial | |

| H | Water | -0.9 | -0.4 | Equatorial |

Stereoelectronic Effects in Detail

The Anomeric Effect in 2-Fluoropiperidines

The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in piperidines) to adopt an axial orientation. This counterintuitive preference is rationalized by a stabilizing hyperconjugative interaction between a lone pair of the ring heteroatom (nitrogen) and the antibonding orbital (σ*) of the C-F bond. For this interaction to be maximal, the orbitals must be anti-periplanar, a geometry achieved when the fluorine is in the axial position and the nitrogen lone pair is oriented appropriately.

The Gauche Effect in 3-Fluoropiperidines

In 3-fluoropiperidines, the preference for an axial fluorine is often attributed to a gauche effect. This arises from a stabilizing hyperconjugative interaction between the C-H bonding orbitals (σ) on the adjacent carbon (C4) and the antibonding orbital (σ) of the C-F bond. This σ -> σ interaction is maximized when the C-H and C-F bonds are in a gauche relationship, which is the case when the fluorine is axial.

Experimental and Computational Workflows

The determination of piperidine ring conformation is a multi-faceted process, typically involving synthesis, experimental analysis, and computational modeling.

Detailed Experimental Protocols

Synthesis: Catalytic Hydrogenation of Fluoropyridines

A common and efficient method for the synthesis of all-cis-(multi)fluorinated piperidines is the dearomatization-hydrogenation of the corresponding fluoropyridines.

-

General Procedure: In a glovebox, a pressure tube is charged with the fluoropyridine substrate, a rhodium or palladium catalyst, and a suitable solvent (e.g., THF). The tube is sealed, removed from the glovebox, and connected to a hydrogen source. The reaction is stirred under hydrogen pressure at a specific temperature for a designated time. After the reaction, the mixture is filtered, concentrated, and purified by chromatography to yield the fluorinated piperidine. For volatile products, in situ protection (e.g., with Boc anhydride or Cbz chloride) is often employed before purification.

NMR Spectroscopy for Conformational Analysis

¹⁹F NMR spectroscopy is a powerful tool for determining the conformation of fluorinated piperidines. The key parameter is the vicinal coupling constant between fluorine and adjacent protons (³J(F,H)).

-

Sample Preparation: 5-10 mg of the fluorinated piperidine is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, acetone-d₆) in a 5 mm NMR tube. The solution should be filtered to remove any particulate matter.

-

Data Acquisition: ¹⁹F NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. A standard 1D ¹⁹F pulse sequence with ¹H decoupling is often sufficient. For more detailed analysis, 2D experiments such as ¹H-¹⁹F HETCOR can be employed.

-

Data Interpretation: The magnitude of the ³J(F,H) coupling constant is dependent on the dihedral angle between the C-F and C-H bonds. For a chair conformation:

-

Axial Fluorine: Exhibits a large trans-diaxial coupling (³J(Fₐ,Hₐ) ≈ 30-45 Hz) and a smaller gauche coupling (³J(Fₐ,Hₑ) ≈ 2-10 Hz).

-

Equatorial Fluorine: Shows two smaller gauche couplings (³J(Fₑ,Hₐ) and ³J(Fₑ,Hₑ) ≈ 2-15 Hz).

-

Single Crystal X-ray Diffraction

X-ray crystallography provides unambiguous determination of the solid-state conformation.

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system. Vapor diffusion techniques are also commonly used.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and angles, which reveal the precise conformation of the piperidine ring.

Computational Chemistry

Density Functional Theory (DFT) calculations are instrumental in predicting and rationalizing the observed conformational preferences.

-

Methodology: The M06-2X functional with a triple-zeta basis set (e.g., def2-TZVP) is a commonly used and reliable method for studying the conformational energies of fluorinated organic molecules. Solvation effects can be modeled using a polarizable continuum model (PCM).

-

Analysis: Geometry optimization is performed for both the axial and equatorial conformers. The calculated energies are used to determine the relative free energy (ΔG). Natural Bond Orbital (NBO) analysis can be performed on the optimized geometries to quantify the stabilizing hyperconjugative interactions.

Conclusion

The conformational behavior of fluorinated piperidines is a result of a delicate balance of hyperconjugative, electrostatic, and steric effects. A thorough understanding of these principles, supported by robust experimental and computational techniques, is crucial for the rational design of piperidine-containing drug candidates with optimized pharmacological profiles. This guide provides a foundational framework for researchers to navigate the complexities of fluorine's influence on piperidine conformation and leverage this knowledge in the pursuit of novel therapeutics.

An In-depth Technical Guide to tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a critical chiral building block for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, a key synthetic protocol, and its significant application in the synthesis of targeted therapies, particularly Janus kinase (JAK) inhibitors.

Core Molecular Data

This compound is a fluorinated piperidine derivative valued for its specific stereochemistry, which is crucial for its biological activity when incorporated into larger molecules.[1] The presence of the fluorine atom significantly influences the basicity of the piperidine nitrogen, a feature that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as improving efficacy and reducing off-target effects like hERG potassium ion channel binding.[2]

Below is a summary of its key quantitative data:

| Property | Value | Reference(s) |

| Molecular Weight | 218.27 g/mol | [3][4][5] |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [3][5] |

| CAS Number | 907544-20-1 ((3S,4R) isomer) | [3][5] |

| Boiling Point | 285.6±40.0 °C (Predicted) | [6] |

| Density | 1.11±0.1 g/cm³ (Predicted) | [6] |

| pKa | 8.88±0.40 (Predicted) | [6] |

Synthesis Protocol

The synthesis of enantiomerically pure fluorinated piperidines is a significant challenge in medicinal chemistry. A common and effective method for the preparation of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate involves the debenzylation of a protected precursor.

Experimental Protocol: Debenzylation of tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate[7]

-

Reactants:

-

tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1 equivalent)

-

Ammonium formate (excess)

-

10% Palladium on activated carbon (catalytic amount)

-

Methanol (solvent)

-

-

Procedure:

-

A mixture of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate, ammonium formate, and 10% Pd/C in methanol is heated to 50 °C for 1 hour.

-

The reaction mixture is then cooled to room temperature.

-

The mixture is filtered through diatomaceous earth to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the title compound.

-

This protocol provides a quantitative yield of the desired product.[7]

Application in Drug Discovery: Synthesis of Janus Kinase (JAK) Inhibitors

The piperidine ring is a ubiquitous scaffold in pharmaceuticals.[2] Specifically, 3-aminopiperidine derivatives are frequently found in pharmaceutically active compounds. This compound and its analogues are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that target the JAK-STAT signaling pathway and are used in the treatment of autoimmune diseases like rheumatoid arthritis.[8][9]

The JAK-STAT signaling pathway is a critical cascade for cytokine signaling that regulates cell growth, survival, and differentiation. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[10][11]

Below is a diagram illustrating the general workflow for incorporating the fluorinated piperidine building block into a JAK inhibitor, exemplified by the synthesis of tofacitinib analogues.

The JAK-STAT signaling pathway, the target of drugs synthesized using this building block, is depicted below.

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its unique structural and electronic properties, conferred by the fluorinated piperidine scaffold, make it an essential building block for the synthesis of targeted therapies, most notably JAK inhibitors. The synthetic accessibility and the ability to fine-tune molecular properties underscore its importance for researchers and scientists in the pharmaceutical industry.

References

- 1. (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | 907544-20-1 | Benchchem [benchchem.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]

- 4. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate CAS#: 907544-20-1 [amp.chemicalbook.com]

- 7. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. research.unl.pt [research.unl.pt]

- 9. nbinno.com [nbinno.com]

- 10. WO2022040180A1 - Process and intermediates for preparing a jak inhibitor - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry of 3-Fluoropiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine scaffolds has become a powerful strategy in medicinal chemistry, offering a means to fine-tune the physicochemical and pharmacological properties of drug candidates. The stereochemical orientation of the fluorine atom at the 3-position of the piperidine ring, in particular, has profound implications for a molecule's conformational preference, basicity, and ultimately its biological activity. This technical guide provides a comprehensive overview of the stereochemistry of 3-fluoropiperidine derivatives, summarizing key data, detailing experimental protocols, and visualizing important concepts to aid in the rational design of novel therapeutics.

Conformational Analysis: The Axial vs. Equatorial Fluorine Preference

The conformational equilibrium of the 3-fluoropiperidine ring, specifically the preference of the fluorine substituent for an axial or equatorial position, is a subject of considerable interest and is influenced by a delicate balance of several factors.[1] These include steric hindrance, hyperconjugation, and electrostatic interactions, which can be modulated by the substitution pattern on the piperidine ring and the surrounding solvent environment.

A systematic study by Glorius and coworkers using NMR spectroscopy and computational analysis has provided valuable quantitative insights into these conformational preferences. The free enthalpy differences (ΔG) between the equatorial and axial conformers have been determined for a variety of N-substituted 3-fluoropiperidine derivatives in different solvents.[2][3]

Table 1: Conformational Preferences of N-Substituted 3-Fluoropiperidine Derivatives (ΔG in kcal/mol) [2]

| N-Substituent | Solvent | ΔG (Axial → Equatorial) | Predominant Conformer |

| H (as HCl salt) | Water | +1.8 | Axial |

| TFA | Chloroform | -0.4 | Equatorial |

| Boc | Chloroform | -1.2 | Equatorial |

| Cbz | Chloroform | -1.0 | Equatorial |

Positive ΔG values indicate a preference for the axial conformer.

These data highlight the significant role of the N-substituent and the solvent in dictating the conformational equilibrium. For instance, the protonated form (HCl salt) in water strongly favors the axial fluorine conformation, which is attributed to a stabilizing charge-dipole interaction between the positively charged nitrogen and the electronegative fluorine atom.[2] In contrast, bulky N-protecting groups like Boc and Cbz in a less polar solvent like chloroform lead to a preference for the equatorial position to minimize steric strain.

Experimental Protocols: Synthesizing Specific Stereoisomers

The controlled synthesis of specific stereoisomers of 3-fluoropiperidine derivatives is crucial for elucidating structure-activity relationships. Several methodologies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Diastereoselective Synthesis of cis-3-Fluoropiperidines via Rhodium-Catalyzed Dearomatization-Hydrogenation

A robust and highly diastereoselective method for the synthesis of all-cis-(multi)fluorinated piperidines has been developed by Glorius and coworkers.[4] This one-pot, two-step process involves the dearomatization of fluoropyridine precursors followed by hydrogenation.

Representative Experimental Protocol:

To a flame-dried Schlenk tube under an argon atmosphere, [Rh(COD)Cl]₂ (2.5 mol%) and a suitable ligand (e.g., a phosphine ligand, 5.5 mol%) are added. Anhydrous tetrahydrofuran (THF) is then introduced, followed by the fluoropyridine substrate (1.0 equiv). The mixture is stirred for a few minutes before pinacolborane (HBpin, 1.5 equiv) is added dropwise. The reaction is then stirred at room temperature for the dearomatization step. After consumption of the starting material (monitored by TLC or GC-MS), the flask is evacuated and backfilled with hydrogen gas (from a balloon), and the reaction mixture is stirred vigorously for the hydrogenation step until the reaction is complete. The reaction is then quenched, and the product is purified by column chromatography.

Caption: Workflow for the synthesis of cis-3-fluoropiperidine derivatives.

Enantioselective Synthesis

Achieving enantiocontrol in the synthesis of 3-fluoropiperidines is a significant challenge. One approach involves the asymmetric hydrogenation of a prostereogenic enamine precursor.

Conceptual Experimental Protocol for Asymmetric Hydrogenation:

A solution of the N-protected 3-fluoro-1,2,3,4-tetrahydropyridine substrate in a suitable solvent (e.g., methanol, dichloromethane) is placed in a high-pressure reactor. A chiral catalyst, typically a rhodium or iridium complex with a chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos), is added. The reactor is then pressurized with hydrogen gas, and the reaction is stirred at a specific temperature until completion. The enantiomeric excess of the product is determined by chiral HPLC or NMR analysis using a chiral solvating agent.

Biological Activity: The Impact of Stereochemistry

For example, in the development of kinesin spindle protein (KSP) inhibitors, Merck researchers found that the stereochemistry of a fluorine atom on the piperidine ring influenced the compound's basicity and its interaction with the P-glycoprotein (P-gp) efflux pump. The axial isomer of a 3-fluoropiperidine-containing compound exhibited a more desirable pKa and reduced P-gp liability, leading to its selection as a clinical candidate.[5]

While specific IC50 or Ki values for a series of 3-fluoropiperidine stereoisomers are not provided in the reviewed literature, the following table illustrates the concept of how such data would be presented to highlight the importance of stereochemistry.

Table 2: Hypothetical Biological Activity Data for Stereoisomers of a 3-Fluoropiperidine Derivative (Illustrative)

| Stereoisomer | Target Binding Affinity (Ki, nM) | Cellular Potency (IC50, nM) |

| (R)-cis-3-fluoro | 10 | 50 |

| (S)-cis-3-fluoro | 500 | 2500 |

| (R)-trans-3-fluoro | 150 | 750 |

| (S)-trans-3-fluoro | 800 | 4000 |

This hypothetical data underscores how a single change in stereochemistry can lead to orders of magnitude differences in biological activity, emphasizing the need for stereocontrolled synthesis and evaluation.

Interaction with Signaling Pathways: A Focus on GPCRs

Piperidine-containing compounds are known to interact with a wide range of biological targets, with a significant number of them acting as modulators of G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets.

The binding of a ligand, such as a 3-fluoropiperidine derivative, to a GPCR initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This, in turn, triggers a cascade of downstream signaling events.

Caption: Generalized GPCR signaling pathway modulated by a ligand.

The stereochemistry of the 3-fluoropiperidine derivative would critically influence its binding affinity and efficacy at the GPCR. The precise fit of a particular stereoisomer into the receptor's binding pocket determines the extent of receptor activation or inhibition, ultimately dictating the downstream cellular response.

Conclusion

The stereochemistry of 3-fluoropiperidine derivatives is a multifaceted and critical aspect of their design and development as therapeutic agents. A thorough understanding of the factors governing their conformational preferences, coupled with the ability to synthesize stereochemically pure compounds, is essential for unlocking their full therapeutic potential. While the direct correlation of stereochemistry with quantitative biological activity for a comprehensive set of 3-fluoropiperidine isomers remains an area for further public-domain research, the principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical space. The continued exploration of stereoselective synthetic methods and detailed pharmacological evaluation will undoubtedly lead to the discovery of novel and improved medicines.

References

- 1. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scientificupdate.com [scientificupdate.com]

A Technical Guide to tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate: Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate is a key building block in medicinal chemistry, valued for its unique combination of a chiral piperidine scaffold, a fluorine substituent, and orthogonally protected amino groups. The piperidine ring is a prevalent motif in pharmaceuticals, and the strategic incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as basicity (pKa), metabolic stability, and binding affinity to biological targets.[1] The presence of fluorine can be particularly advantageous in mitigating off-target effects, such as interactions with the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1]

This technical guide provides a comprehensive overview of the synthesis of this compound stereoisomers, their chemical reactions, and their application in the development of novel therapeutics, with a particular focus on its use in the synthesis of selective NMDA receptor antagonists.

Synthesis of this compound

The synthesis of this compound and its stereoisomers can be achieved through several strategic approaches, primarily involving asymmetric hydrogenation, enzymatic resolutions, or diastereoselective reductions. The cis-(syn) relationship between the fluorine and amino groups is a common synthetic target.

Synthesis of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

A common route to the (3S,4R)-enantiomer involves the debenzylation of a protected precursor.

Experimental Protocol:

A solution of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (711 mg), ammonium formate (582 mg), and 10% palladium on activated carbon (200 mg) in methanol (10 mL) is heated to 50°C for 1 hour.[2] The reaction mixture is then cooled to room temperature, filtered through diatomaceous earth, and concentrated under reduced pressure to yield the title compound.[2]

Alternative Asymmetric Synthetic Strategies

Broader strategies for accessing enantiomerically pure syn-3-fluoro-4-aminopiperidines often start from fluorinated pyridine derivatives. Two notable methods are asymmetric hydrogenation of a fluoroenamide and dynamic kinetic asymmetric transamination of a fluoroketone.[1]

-

Asymmetric Hydrogenation: A 3-fluoro-4-aminopyridine can be derivatized and reduced to a fluoro-enamide. Asymmetric hydrogenation of this intermediate using a chiral ruthenium catalyst can yield the desired protected aminofluoropiperidine.[1]

-

Dynamic Kinetic Asymmetric Transamination: A fluoroketone precursor can be subjected to an enzymatic transamination using a transaminase enzyme library. This method can provide the syn-amino fluoride with high diastereoselectivity and enantiomeric excess.[1]

The following Graphviz diagram illustrates a generalized workflow for the synthesis of a chiral 3-fluoro-4-aminopiperidine derivative, highlighting the two main asymmetric strategies.

References

The Ascendant Role of Fluorinated Piperidines in Modern Drug Discovery: A Technical Guide to Therapeutic Targets

For Immediate Release